molecular formula C16H11BrN2OS B15340245 (5E)-5-(4-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(4-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15340245
M. Wt: 359.2 g/mol
InChI Key: LOJLSHOLYBISMP-GXDHUFHOSA-N
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Description

This compound belongs to the imidazol-4-one class, characterized by a five-membered heterocyclic ring with nitrogen and sulfur substituents. Its structure includes:

  • A 3-phenyl group at position 2.
  • A (5E)-4-fluorobenzylidene moiety at position 5, forming a conjugated double bond.
  • A sulfanyl (-SH) group at position 2.

The thiol group may contribute to redox activity or hydrogen bonding .

Properties

Molecular Formula

C16H11BrN2OS

Molecular Weight

359.2 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)/b14-10+

InChI Key

LOJLSHOLYBISMP-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea reacts with α-haloketones under acidic conditions to form 2-sulfanyl-imidazolidin-4-one. For example, phenyl isothiocyanate and ethyl bromopyruvate undergo cyclization in ethanol with hydrochloric acid catalysis, yielding 3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one.

Reaction Conditions

Component Quantity Conditions Yield (%)
Phenyl isothiocyanate 10 mmol Ethanol, HCl, reflux, 6h 72
Ethyl bromopyruvate 10 mmol

Thiolation of Imidazolidinone

Preformed imidazolidin-4-one undergoes thiolation using phosphorus pentasulfide (P₂S₅) in dry toluene. This method avoids harsh acids but requires anhydrous conditions.

Optimization Data

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Toluene P₂S₅ 110 12 68
DMF Lawesson 80 8 55

Introduction of 4-Fluorobenzylidene Group

The benzylidene moiety is introduced via Knoevenagel condensation, leveraging the active methylene group at position 5 of the imidazolone core.

Condensation with 4-Fluorobenzaldehyde

A mixture of 3-phenyl-2-sulfanyl-imidazolidin-4-one (5 mmol) and 4-fluorobenzaldehyde (6 mmol) in acetic acid undergoes reflux with ammonium acetate catalysis.

Key Parameters

Parameter Optimal Range Impact on E/Z Selectivity
Temperature 80–100°C >90% E-isomer
Catalyst Loading 5 mol% NH₄OAc Reduces side reactions
Reaction Time 4–6 hours Maximizes conversion

Yield Comparison

Solvent Catalyst Yield (%) Purity (HPLC)
Acetic Acid NH₄OAc 85 98.5
Ethanol Piperidine 78 97.2

Stereochemical Control

The E-configuration at the benzylidene double bond is critical for biological activity. Prolonged heating (>4 hours) in polar aprotic solvents (e.g., DMF) favors the thermodynamically stable E-isomer. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining >95% E-selectivity.

Purification and Characterization

Recrystallization

Crude product recrystallizes from ethanol/water (3:1 v/v), yielding needle-shaped crystals.

Crystallization Data

Solvent System Purity Post-Crystallization (%) Recovery (%)
Ethanol/Water 99.1 82
Acetonitrile 98.7 75

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=S), 7.65–7.12 (m, 9H, aromatic), 5.82 (s, 1H, imidazole-H).
  • LC-MS : m/z 327.1 [M+H]⁺.

Scalability and Industrial Feasibility

Batch processes in 10 L reactors achieve consistent yields (83–86%) with the following adjustments:

  • Slow addition of 4-fluorobenzaldehyde to prevent exothermic runaway.
  • Automated pH control during condensation (optimum pH 5.0–5.5).

Challenges and Mitigation

Challenge Solution Outcome
Z-Isomer Formation Use of high-boiling solvents E/Z ratio 95:5
Sulfur Oxidation Nitrogen atmosphere during synthesis Purity >99%
Low Solubility in Ethanol Switch to DMF/Water biphasic system Recovery ↑ 12%

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The bromobenzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the bromobenzylidene group can interact with aromatic residues in proteins, affecting their structure and activity. These interactions can disrupt key biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

(a) Halogenation Differences
  • Compound 4f : 2-(3-Chloro-benzylsulfanyl)-3-(4-fluoro-benzyl)-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one

    • Replaces the 4-fluorobenzylidene with a 4-methoxybenzylidene group (electron-donating methoxy substituent).
    • The chloro and methoxy groups may enhance lipophilicity compared to the parent compound .
  • (5E)-5-(2-Chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

    • Features 2-chloro-6-fluorobenzylidene , introducing steric hindrance and altering electronic properties due to ortho-substitution. This may reduce planarity and affect binding interactions in biological targets .
(b) Hydroxyl and Dimethylamino Modifications
  • (5Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one

    • Contains a 3,5-difluoro-4-hydroxybenzylidene group. The hydroxyl group introduces hydrogen-bonding capacity, while difluorination increases electronegativity. The Z-isomer may exhibit distinct stereochemical behavior compared to the E-isomer .
  • (5E)-5-(4-Dimethylaminobenzylidene)-3-phenyl-2-thioxo-imidazolidin-4-one Replaces fluorine with a dimethylamino group, a strong electron donor. This substitution likely increases solubility in polar solvents and alters electronic transitions (e.g., UV-Vis absorption) .

Variations in the Sulfur-Containing Side Chain

  • Compound 4g : 5-Benzylidene-2-[2-(4-bromo-phenyl)-2-oxo-ethylsulfanyl]-3-(4-fluoro-benzyl)-3,5-dihydro-imidazol-4-one
    • Substitutes the sulfanyl group with a 2-(4-bromophenyl)-2-oxo-ethylsulfanyl chain. The bromophenyl and ketone groups may enhance electrophilicity and cross-coupling reactivity .

Core Structural Analog: Triazole Derivatives

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Replaces the imidazolone core with a thiazole-triazole-pyrazole hybrid.

Biological Activity

(5E)-5-(4-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C16H11FN2OS
  • Molar Mass : 298.33 g/mol
  • CAS Number : 324073-82-7
  • Density : 1.41 g/cm³ (predicted)
  • Boiling Point : 420.4 °C (predicted)
  • pKa : 10.06 (predicted)
  • Hazard Class : Irritant

The compound features a unique imidazole core with a fluorobenzylidene substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction using appropriate aldehydes and sulfur-containing reagents. This method allows for the efficient formation of the imidazole ring and the incorporation of the sulfur atom.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro evaluations indicated significant cytotoxic effects against various cancer cell lines, including leukemia, melanoma, and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HL-60 (Leukemia)10Caspase activation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial and fungal strains. The presence of the sulfur atom in its structure is believed to enhance its interaction with microbial enzymes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to exhibit anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies

One notable study evaluated the compound's efficacy in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed reduced proliferation markers and increased apoptosis in tumor tissues.

Another case study focused on its antimicrobial properties, demonstrating effective inhibition of biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5E)-5-(4-fluorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one?

  • Methodological Answer : The compound is synthesized via condensation of 4-fluorobenzaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one in pyridine under reflux (100°C, 18 hours). Post-reaction, the mixture is neutralized with HCl, and the product is purified via flash column chromatography (petroleum ether/dichloromethane, 1:4 v/v) . Yield optimization may require adjusting stoichiometry or reaction time.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying aromatic protons (δ 7.0–8.0 ppm for fluorophenyl and phenyl groups) and the imidazolone backbone. The E-configuration of the benzylidene group is confirmed by coupling constants (e.g., J = 8.8 Hz for trans-olefinic protons) .
  • LC-MS : Validates molecular weight (e.g., m/z 373.0 [M+H]+) and purity (>94% by ESI) .
  • IR : Confirms sulfanyl (S-H stretch ~2550 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .

Q. How does the 4-fluorobenzylidene substituent influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability assays in buffers (pH 3–10) at 25°C and 37°C reveal hydrolytic susceptibility. Fluorine’s electron-withdrawing effect enhances resistance to acidic hydrolysis compared to nitro-substituted analogs. Monitor degradation via HPLC, noting retention time shifts .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours. Compare with positive controls like ciprofloxacin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer :

  • Solvent Screening : Replace pyridine with DMF or THF to enhance solubility of intermediates.
  • Catalysis : Add p-toluenesulfonic acid (PTSA, 5 mol%) to accelerate imine formation.
  • Microwave Assistance : Reduce reaction time from 18 hours to 2–4 hours while maintaining 70–80% yield .

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2 or EGFR). The fluorophenyl group may form halogen bonds with backbone carbonyls.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). Key interactions include π-π stacking with phenylalanine residues .

Q. How do structural modifications (e.g., replacing sulfur with oxygen) affect bioactivity?

  • Methodological Answer : Synthesize analogs (e.g., 2-oxo instead of 2-sulfanyl) and compare:

  • Anticancer Activity : Test against HeLa or MCF-7 cells (MTT assay). Sulfur’s nucleophilicity often enhances cytotoxicity (IC₅₀ ~10 µM vs. ~50 µM for oxygen analogs) .
  • SAR Analysis : LogP calculations (ChemDraw) correlate lipophilicity with membrane permeability.

Q. What advanced techniques resolve discrepancies in NMR data for E/Z isomerism?

  • Methodological Answer :

  • NOESY : Detect spatial proximity between benzylidene protons and imidazolone methyl groups to confirm E-configuration.
  • Variable Temperature NMR : Heating to 50°C may coalesce split peaks, indicating dynamic interconversion .

Q. How is metabolic stability assessed in hepatic microsomes?

  • Methodological Answer : Incubate the compound (1 µM) with human liver microsomes (HLMs) and NADPH. Quench at intervals (0–60 min) with acetonitrile, then quantify parent compound via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance (Clₜₙₜ). Fluorine substitution typically reduces CYP-mediated oxidation .

Data Contradictions and Resolutions

  • Synthesis Yield Variability : Discrepancies in yields (48–92%) may arise from purification methods (e.g., column chromatography vs. recrystallization). Standardize solvent systems and monitor reaction progress via TLC.
  • Bioactivity Inconsistencies : Differences in MIC values across studies could reflect strain-specific resistance. Use ATCC reference strains and validate with duplicate assays.

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